Bpipp

説明

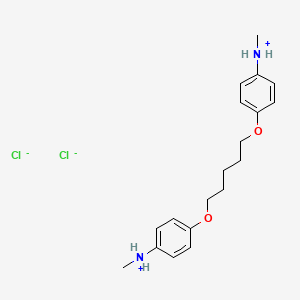

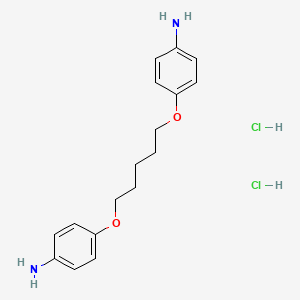

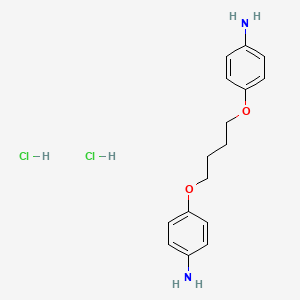

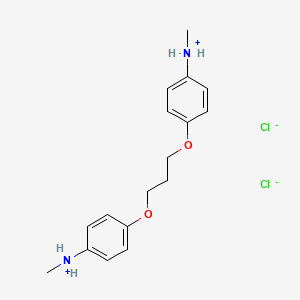

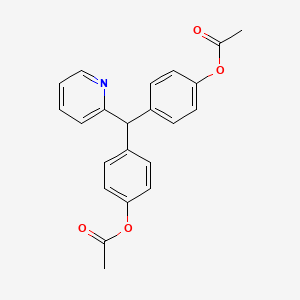

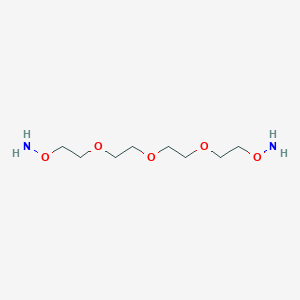

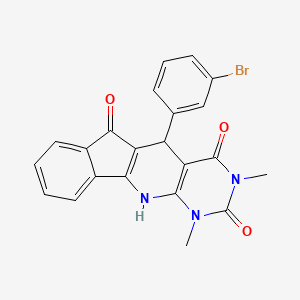

Bpipp, also known as 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, is a non-competitive guanylyl cyclase (GC) and adenylyl cyclase (AC) inhibitor . It downregulates cAMP and cGMP synthesis, suppresses cGMP accumulation in a variety of cell lines .

Synthesis Analysis

The synthesis of Bpipp involves complex and indirect mechanisms, possibly associated with phospholipase C and tyrosine-specific phosphorylation . The effects of Bpipp on cyclic nucleotide synthesis were observed only in intact cells .Molecular Structure Analysis

The molecular formula of Bpipp is C22H16BrN3O3 . The exact structure can be found in various scientific databases .Chemical Reactions Analysis

Bpipp inhibits the stimulation of guanylyl cyclases, including types A and B and soluble isoform in various cells . It also suppresses the stimulation of adenylyl cyclase .Physical And Chemical Properties Analysis

Bpipp has a molecular weight of 450.3 g/mol . More detailed physical and chemical properties can be found in various scientific databases .科学的研究の応用

Biosensor Development

Bacterial periplasmic binding proteins (bPBPs) are pivotal in creating biosensors. These proteins can undergo significant conformational changes upon ligand binding, making them ideal for detecting various analytes, such as sugars, amino acids, anions, cations, and dipeptides. The creation of fluorescent biosensors utilizes these proteins, where environmentally sensitive fluorophores are conjugated to bPBPs, allowing ligand binding to be reported as changes in fluorescence intensity. This method holds significant potential for developing novel binding functions and biosensors (de Lorimier et al., 2002).

Biomedical Applications

Black phosphorus (BP) has emerged as a significant material in biomedicine, recognized for its layer-dependent bandgap, biodegradability, and biocompatibility. It's utilized in photothermal therapy, drug delivery, bioimaging, biosensing, and theranostics. Overcoming its surface instability due to chemical degradation is a key challenge, but recent strategies have shown promise in enhancing BP's application in these fields (Luo et al., 2019).

Molecularly Imprinted Polymers for Water Testing

A novel hollow porous dummy molecularly imprinted polymer (HPDMIP) was developed using tetrabromobisphenol A as a template. This polymer is highly selective and efficient in isolating and determining bisphenol A in tap water. The HPDMIP exhibits high adsorption capacities and rapid adsorption kinetics, making it a promising material for water testing and purification applications (Li et al., 2013).

Electrochemical Sensors

Recent advancements in black phosphorus-based electrochemical sensors are noteworthy. BP's anisotropic electroconductivity and biocompatibility make it suitable for various sensing applications. Innovations in synthesis methods and protection strategies have expanded BP's use in electrochemical sensors, including chemically modified electrodes and immunosensors. These sensors benefit from BP's unique properties and offer enhanced sensitivity and specificity in various analytical applications (Li et al., 2021).

Nanotechnology and Material Science

Black phosphorus (BP) is a versatile material in nanotechnology, particularly in energy storage, catalysis, and sensor applications. Its high charge-carrier mobility, adjustable bandgap, and anisotropic structure contribute to its effectiveness in these areas. Applications extend to Li-/Na-ion battery anodes, catalysis for oxygen and hydrogen evolution reactions, and selective sensors. Understanding BP's properties and potential improvements in these fields are critical for future research and technological advancements (Liu et al., 2018).

特性

IUPAC Name |

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKQDDYOLAPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402980 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bpipp | |

CAS RN |

325746-94-9 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。